molecular formula C18H19N5O4S B11468901 3-methyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}quinazoline-2,4(1H,3H)-dione

3-methyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B11468901
M. Wt: 401.4 g/mol
InChI Key: JTVXDHSNRORXGB-UHFFFAOYSA-N
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Description

3-METHYL-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the piperazine and pyridine moieties further enhances its chemical versatility and potential biological activity.

Preparation Methods

The synthesis of 3-METHYL-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final compound is obtained by coupling the pyridine moiety with the piperazine-sulfonyl-quinazoline intermediate under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-METHYL-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group or other labile bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-METHYL-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes, receptors, and ion channels, to understand its pharmacokinetic and pharmacodynamic properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It is used as a tool compound to study cellular processes, signal transduction pathways, and protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-METHYL-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways, affecting cellular functions.

    Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.

    Ion Channels: The compound may influence ion channel activity, altering cellular excitability and signaling.

The exact pathways and molecular targets involved depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

3-METHYL-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core but differ in the nature and position of substituents, affecting their biological activity and chemical properties.

    Piperazine Derivatives: Compounds with piperazine rings are widely studied for their pharmacological properties, and variations in the attached groups can lead to different therapeutic applications.

    Pyridine Derivatives: Pyridine-containing compounds are known for their diverse biological activities, and modifications to the pyridine ring can result in compounds with unique properties.

The uniqueness of 3-METHYL-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

3-methyl-6-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C18H19N5O4S/c1-21-17(24)14-12-13(5-6-15(14)20-18(21)25)28(26,27)23-10-8-22(9-11-23)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,25)

InChI Key

JTVXDHSNRORXGB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=O

Origin of Product

United States

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